molecular formula C28H31NO3S B051596 N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate CAS No. 115534-33-3

N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate

Cat. No. B051596
CAS RN: 115534-33-3
M. Wt: 461.6 g/mol
InChI Key: ZKARERKEBVSZCX-VMDDUYISSA-M
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Description

“N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate”, also known as TMA-DPH, is used as a fluorescence anisotropy probe in lipid membrane structural studies .


Molecular Structure Analysis

The linear formula of TMA-DPH is C21H24N · C7H7O3S . Unfortunately, the search results do not provide a detailed molecular structure.


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving TMA-DPH .


Physical And Chemical Properties Analysis

TMA-DPH is a powder with a melting point of 237 °C (dec.) (lit.) . It is soluble in DMF, DMSO, and methanol . It has a fluorescence excitation wavelength of 355 nm and emission wavelength of 430 nm in methanol .

Scientific Research Applications

  • Membrane Fluidity and ATPase Activity : TMA-DPH was used to study the effects of fullerenol on human erythrocyte membrane ATPases and membrane fluidity. It helped demonstrate that fullerenol induces significant decreases in the anisotropy of the erythrocyte plasma membrane, suggesting alterations in membrane fluidity and ATPase activities (Grebowski, Krokosz, & Puchała, 2013).

  • Dendrimer Interactions : Research on interactions of TMA-DPH with polyamidoamine (PAMAM) dendrimers found that the probe aggregates on the surface of the polymer. This indicates that TMA-DPH can be useful in studying the interactions of complex molecules with dendrimers, which have applications in drug delivery systems (Domański, Klajnert, & Bryszewska, 2004).

  • Liposome Formulation Studies : In the study of a liposomal formulation of SN-38, a chemotherapeutic agent, TMA-DPH was used to determine the location of SN-38 molecules as a function of pH, providing insights into the design of liposomal drug delivery systems (Peikov, Ugwu, Parmar, Zhang, & Ahmad, 2005).

  • Iron Oxide Nanoparticles on Lipid Membranes : The influence of iron oxide nanoparticles on the bilayer fluidity and bending elasticity of phosphatidylcholine liposomal membranes was studied using TMA-DPH. This research is relevant for biomedical applications such as magnetic resonance imaging and targeted drug delivery (Santhosh, Kiryakova, Genova, & Ulrih, 2014).

  • Interactions of Cyanidin with Lipid Membranes : TMA-DPH was used to study how cyanidin, a flavonoid, interacts with model lipid membranes. Understanding these interactions is essential for comprehending the bioavailability and biological effects of dietary flavonoids (Rakić, Ota, Sokolović, & Ulrih, 2017).

  • Erythrocyte Membrane Fluidity : The influence of newly synthesized lysosomotropic substances on human erythrocytes and membrane fluidity was assessed using TMA-DPH among other probes. Such studies are crucial for understanding the hemolytic effects and changes in membrane properties induced by new compounds (Kleszczyńska, Bonarska, Łuczyński, Witek, & Sarapuk, 2005).

Mechanism of Action

Target of Action

TMA-DPH, also known as N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate or N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate, is a fluorescent probe that primarily targets the cell membrane . It is specifically and rapidly incorporated into the plasma membrane and between the membranes and the buffer .

Mode of Action

TMA-DPH is cylinder-shaped and has fluorescence emission transition dipoles that are basically aligned parallel to their long molecular axis . This structure makes it very sensitive to reorientation resulting from interactions with surrounding lipids . It acts as an anchor at the lipid/water interface .

Biochemical Pathways

TMA-DPH is especially useful in the study of monolayer dynamics of lipoproteins, exocytosis kinetics, and similar systems . By analyzing the fluorescence polarization values of TMA-DPH in the plasma membrane and membrane substructures, the fluidity of the cell membrane can be determined .

Pharmacokinetics

It is known that tma-dph is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The result of TMA-DPH’s action is a change in the fluidity of the cell membrane . In liquid crystalline dipalmitoylphosphatidylcholine liposomes, for example, the addition of isoflurane increases TMA-DPH fluorescence anisotropy by 0.02 units . This suggests that TMA-DPH decreases non-axial dye mobility in the headgroup region, while increasing it in the tail region .

Action Environment

The action of TMA-DPH can be influenced by environmental factors such as the presence of volatile anesthetics . For instance, the addition of isoflurane to a solution containing TMA-DPH has been shown to increase the fluorescence anisotropy of TMA-DPH . This suggests that the environment in which TMA-DPH is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

The search results do not provide specific safety and hazard information for TMA-DPH .

Future Directions

The search results do not provide specific future directions for the use or study of TMA-DPH .

Biochemical Analysis

Biochemical Properties

N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate is known to interact with various biomolecules. It is utilized as a probe for membrane fluidity and studies investigating monolayer dynamics of lipoproteins .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate change over time. The compound is stable and does not degrade significantly over time .

properties

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKARERKEBVSZCX-VMDDUYISSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420722
Record name Tma-dph
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115534-33-3
Record name Tma-dph
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
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N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Reactant of Route 3
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Reactant of Route 4
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Reactant of Route 6
Reactant of Route 6
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate

Q & A

A: TMA-DPH is a fluorescent probe that specifically interacts with lipid bilayers, primarily the plasma membrane of cells. [, , , ] Its cationic nature anchors it at the lipid-water interface, with its diphenylhexatriene (DPH) moiety intercalated between the upper portions of the fatty acyl chains. [] This interaction does not appear to significantly influence the membrane dynamics. [] By monitoring its fluorescence properties, researchers can study:

  • Membrane Fluidity: TMA-DPH's fluorescence anisotropy reports on the microviscosity and order of the membrane. [, , , , , , , , , ] Changes in anisotropy can reflect alterations in lipid composition, temperature, or the presence of external agents. [, , , ]
  • Exocytosis and Endocytosis: As TMA-DPH labels the outer leaflet of the plasma membrane, its fluorescence intensity increases upon exocytosis due to the incorporation of more probe into newly exposed membrane surfaces. [] Similarly, it can track endocytosis as labeled membrane internalizes. []
  • Membrane Structure and Dynamics: Researchers use TMA-DPH fluorescence lifetime, anisotropy decay, and other parameters to understand membrane organization, lipid packing, water penetration, and the effects of external stimuli or disease states on these properties. [, , , , , , , , , ]

A:

  • Spectroscopic Data:
    • Absorption Maximum (λmax): Around 355 nm []
    • Emission Maximum (λem): Around 430 nm []
    • Fluorescence Lifetime (τ): Varies depending on the environment. Short lifetime (< 1.5 ns) in solution, increases to ~7 ns in lipid bilayers below the lipid transition temperature. []
  • Solvent: TMA-DPH exhibits low fluorescence in water but high fluorescence when incorporated into lipid bilayers. []
  • Temperature: Temperature influences both membrane fluidity and probe behavior. [, ] It is often a controlled variable in experiments utilizing TMA-DPH.
  • pH: Changes in pH can affect the ionization state of TMA-DPH and its interaction with the membrane. []
  • Light: Prolonged light exposure can lead to photobleaching of the probe. []

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